Piceatannol

Vue d'ensemble

Description

Piceatannol is a naturally occurring polyphenolic compound found in various plants such as grapes, passion fruit, and white tea. It is structurally similar to resveratrol, another well-known polyphenol. This compound has gained attention for its potential health benefits and biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Piceatannol can be synthesized through several methods. One common synthetic route involves the hydroxylation of resveratrol. This process typically uses reagents such as hydrogen peroxide (H₂O₂) and catalysts like iron(III) chloride (FeCl₃) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources. For instance, it can be extracted from passion fruit seeds and grapes using solvents like ethanol or methanol. The extracted compound is then purified through processes such as column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Piceatannol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.

Reduction: It can be reduced to form dihydrothis compound, which may have different biological properties.

Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like acetic anhydride (Ac₂O) and sulfuric acid (H₂SO₄) are used for acetylation reactions.

Major Products:

Oxidation: Quinones

Reduction: Dihydrothis compound

Substitution: Acetylated derivatives

Applications De Recherche Scientifique

Piceatannol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polyphenols and their interactions with other molecules.

Biology: this compound is studied for its effects on cellular signaling pathways and its potential to modulate gene expression.

Medicine: It has shown promise in the treatment of various diseases, including cancer, cardiovascular diseases, and diabetes.

Mécanisme D'action

Piceatannol exerts its effects through several mechanisms:

Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.

Antibacterial Activity: this compound disrupts bacterial membrane potential and inhibits quorum sensing, reducing bacterial virulence

Comparaison Avec Des Composés Similaires

Piceatannol is structurally similar to other polyphenols such as resveratrol, pterostilbene, and quercetin. it has unique properties that distinguish it from these compounds:

Resveratrol: Both compounds have similar antioxidant and anticancer properties, but this compound has additional antibacterial activity.

Pterostilbene: While pterostilbene is more lipophilic and has better bioavailability, this compound has stronger antioxidant activity due to its additional hydroxyl groups.

Quercetin: Quercetin is another potent antioxidant, but this compound’s ability to inhibit quorum sensing gives it a unique edge in antibacterial applications

Activité Biologique

Piceatannol, a hydroxylated derivative of resveratrol, is a naturally occurring polyphenolic compound found primarily in passion fruit seeds and grapes. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-obesity effects. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

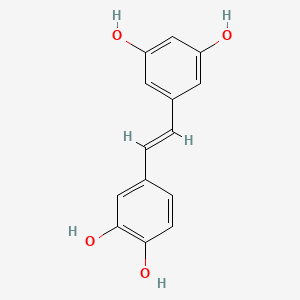

This compound (3,3',4',5-trans-tetrahydroxystilbene) shares structural similarities with resveratrol but exhibits enhanced biological potency in several contexts. Its chemical structure enables it to interact with various cellular pathways, contributing to its therapeutic potential.

Antioxidant Activity

This compound is recognized for its potent antioxidant properties. It effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress. A study demonstrated that this compound maintains cell viability and enhances antioxidant capacity in human periodontal ligament fibroblasts exposed to oxidative stress induced by hydrogen peroxide (H2O2) .

Table 1: Antioxidant Effects of this compound

| Concentration (μM) | Cell Viability (%) | Antioxidant Capacity |

|---|---|---|

| 0.1 | Decreased | Increased |

| 1 | Low | Low |

| 10 | Maintained | Increased |

Anti-Cancer Properties

This compound exhibits significant anti-cancer activity across various cancer cell lines. Research indicates that it induces apoptosis in leukemia cells by downregulating X-linked inhibitor of apoptosis protein (XIAP) and increasing mitochondrial depolarization .

Case Study: Leukemia Cell Lines

In vitro studies showed that this compound caused DNA damage and increased the proportion of cells in the sub-G1 phase of the cell cycle across multiple leukemia cell lines (THP-1, HL-60, U937, K562). The cytotoxic effects were attributed to its ability to inhibit ROS generation and promote apoptotic pathways .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. It suppresses TNF-α-induced inflammation through the blockade of NF-κB signaling pathways . This mechanism suggests potential therapeutic applications for inflammatory diseases.

Metabolic Effects

Recent studies have highlighted this compound's role in enhancing metabolic health. In human trials, supplementation with this compound improved insulin sensitivity and reduced serum insulin levels in overweight individuals . Additionally, this compound has been shown to promote fat metabolism by upregulating sirtuin 1 (SIRT1) expression in skeletal muscle cells .

Table 2: Metabolic Effects of this compound

| Parameter | Control Group | This compound Group (20 mg/day) |

|---|---|---|

| Serum Insulin Levels | High | Reduced |

| HOMA-IR | Elevated | Decreased |

| Blood Pressure | Normal | Reduced |

Neuroprotective Effects

This compound has been shown to promote neural stem cell differentiation into astrocytes more effectively than resveratrol. This suggests its potential use in neurodegenerative diseases . Studies indicate that oral administration increases astrocyte populations in the brains of mice.

Antiviral Activity

Emerging research indicates that this compound possesses antiviral properties. It has demonstrated efficacy against pseudorabies virus (PRV) by reducing viral gene transcription and improving survival rates in infected mice .

Propriétés

IUPAC Name |

4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRPUGZCRXZLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860062 | |

| Record name | 3,3′,4,5′-Stilbenetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4339-71-3 | |

| Record name | 3,3′,4,5′-Tetrahydroxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4339-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′,4,5′-Stilbenetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.